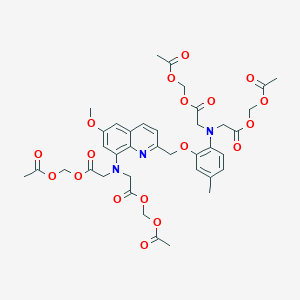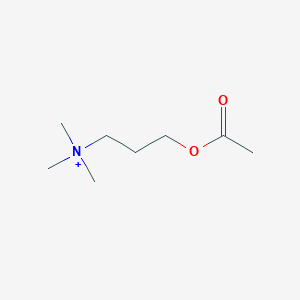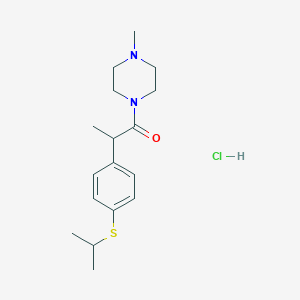
cis-Vaccenic acid
Overview
Description
cis-Vaccenic Acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 . It is a naturally occurring compound found in various sources, including animal fats and certain plant oils. The name “vaccenic” is derived from the Latin word “vacca,” meaning cow, as it was first identified in animal fats. This compound is an isomer of oleic acid and is known for its potential health benefits and applications in various fields.
Mechanism of Action
Target of Action
cis-Vaccenic acid, also known as Asclepic acid or cis-11-Octadecenoic acid, primarily targets the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . It has a preference for poly-unsaturated fatty acids .
Mode of Action
This compound interacts with its target, PPARδ, and influences its activity . It is also a key product of stearoyl CoA desaturase 1 (SCD1) , an enzyme frequently dysregulated in cancer
Biochemical Pathways
This compound is involved in the biosynthesis of monounsaturated fatty acids (MUFAs). It is produced by the activity of SCD1 . The novel pathways of oleic acid formation from this compound and of this compound formation from oleic acid by enzymatic positional isomerization have been proposed in higher plants .
Pharmacokinetics
It is known that this compound is an ω-7 fatty acid found in various natural sources such as mango pulp . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been identified as a putative regulator of prostate cancer cell viability . It induces differentiation of, and γ-globin synthesis in, K562 and JK-1 cells, as well as isolated sickle cell transgenic mouse bone marrow erythroid progenitor cells (TMbmEPSCs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found in various marine organisms such as phytoplanktons . The presence of this compound in different environments suggests that its action, efficacy, and stability might be influenced by these environments.
Biochemical Analysis
Biochemical Properties
Cis-vaccenic acid is a key product of the enzyme stearoyl CoA desaturase 1 (SCD1), which is frequently dysregulated in cancer . This compound interacts with various enzymes and proteins, influencing their function and contributing to biochemical reactions .
Cellular Effects
In the context of prostate cancer cells, this compound has been identified as a putative regulator of cell viability . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its production requires the activity of SCD1, highlighting its role in fatty acid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can influence metabolic flux or metabolite levels, further emphasizing its role in fatty acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Vaccenic Acid can be synthesized through the enzymatic desaturation of stearic acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of natural sources, such as animal fats and certain plant oils. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: cis-Vaccenic Acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Esterification: this compound can react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form esters.
Major Products Formed:
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Stearic acid.
Esterification: Esters of this compound and the corresponding alcohol.
Scientific Research Applications
cis-Vaccenic Acid has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
- Studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .
- Research has shown that this compound may play a role in regulating prostate cancer cell viability .
Industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
(Z)-octadec-11-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHZIFQPPBDJPM-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881242 | |
| Record name | cis-Vaccenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | cis-Vaccenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-17-2 | |
| Record name | cis-Vaccenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Vaccenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Vaccenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04801 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cis-Vaccenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-11-Octadecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VACCENIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/400K7322UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-Vaccenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


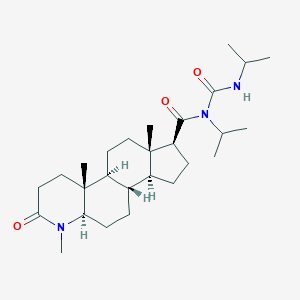


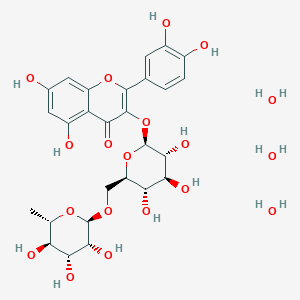
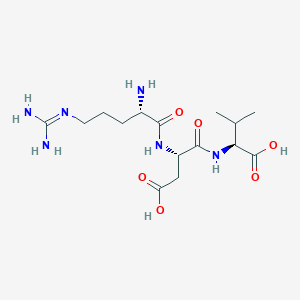
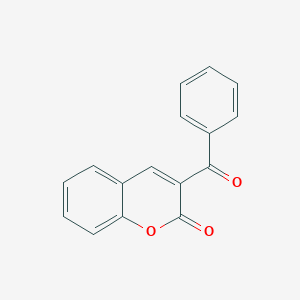


![1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone](/img/structure/B162549.png)

